ethyl 4-[(4-amino-1,3,5-triazin-2-yl)amino]benzoate
Overview
Description
Preparation Methods
The synthesis of ethyl 4-[(4-amino-1,3,5-triazin-2-yl)amino]benzoate typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-aminobenzoic acid in the presence of a base such as sodium carbonate. The reaction is carried out in an ice bath to control the temperature and ensure the selective substitution of one chloride ion with the amino group of 4-aminobenzoic acid . The resulting product is then esterified to form the ethyl ester derivative . Industrial production methods may involve the use of microwave irradiation to achieve higher yields and purity in a shorter time .
Chemical Reactions Analysis
Ethyl 4-[(4-amino-1,3,5-triazin-2-yl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms in the triazine ring are replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The carboxylic acid group of 4-aminobenzoic acid can be esterified with ethanol to form the ethyl ester derivative.
Common reagents used in these reactions include sodium carbonate, ethanol, and various nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-[(4-amino-1,3,5-triazin-2-yl)amino]benzoate has several scientific research applications:
Antimicrobial Activity: The compound has been evaluated for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Research: The compound and its derivatives have been investigated for their potential anticancer properties.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of other biologically active molecules.
Material Science: The compound is also used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-amino-1,3,5-triazin-2-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative used.
Comparison with Similar Compounds
Ethyl 4-[(4-amino-1,3,5-triazin-2-yl)amino]benzoate can be compared with other similar compounds, such as:
4-(4,6-Dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: This compound also exhibits significant antimicrobial activity and is used in similar applications.
Indole Derivatives: These compounds have different core structures but share similar biological activities, such as anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-[(4-amino-1,3,5-triazin-2-yl)amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-2-19-10(18)8-3-5-9(6-4-8)16-12-15-7-14-11(13)17-12/h3-7H,2H2,1H3,(H3,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZZGAFTHWBVOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.